molecular formula C20H29N3O3 B2462508 (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2320224-49-3

(tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2462508
CAS No.: 2320224-49-3
M. Wt: 359.47
InChI Key: IRMJSOZUBYMYSL-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydropyran, an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound is a colorless volatile liquid. Derivatives of tetrahydropyran are more common. 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by appropriate reducing agents .


Physical and Chemical Properties Analysis

The compound is a colorless volatile liquid . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to the provided chemical formula has focused on their synthesis and chemical properties. For example, studies have explored the synthesis of tetrahydropyrans, pyrans, and piperidines, which are common in bioactive molecules including small-molecule drugs and natural products. One study highlighted the synthesis of fully functionalized six-membered oxygen/nitrogen heterocycles using biomass-derived furfuryl alcohols, emphasizing green chemistry approaches (Liang, Guo, & Tong, 2022).

Molecular Interaction and Analysis

Another aspect of research on similar compounds involves understanding their molecular interactions, such as the study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its binding interactions with cannabinoid receptors, providing insights into molecular design and receptor interaction mechanisms (Shim et al., 2002).

Catalytic and Synthetic Applications

Compounds with similar structures have been evaluated for their catalytic applications, such as the cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes used in oxidative cyclization of alkenols, demonstrating their potential as catalysts in organic synthesis (Dönges et al., 2014).

Antimicrobial and Antioxidant Activities

Some studies have focused on the antimicrobial and antioxidant activities of pyrazole derivatives, underscoring the biological relevance of compounds structurally related to the query. For instance, a study synthesized and evaluated the antimicrobial activity of tri-substituted pyrazoles, showcasing their potential in addressing microbial resistance (Lynda, 2021).

Future Directions

The compound could potentially be used as a starting material for the synthesis of other complex organic molecules. Its use as a protecting group in organic synthesis suggests potential applications in the synthesis of pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

oxan-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c24-20(16-7-11-25-12-8-16)23-9-5-15(6-10-23)14-26-19-13-17-3-1-2-4-18(17)21-22-19/h13,15-16H,1-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMJSOZUBYMYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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